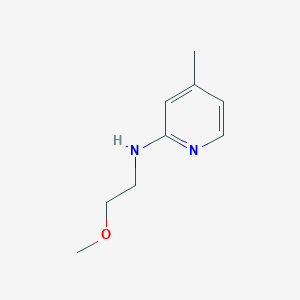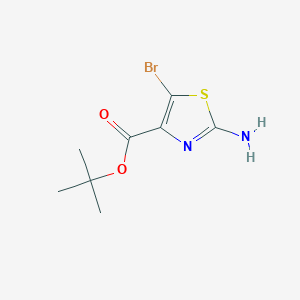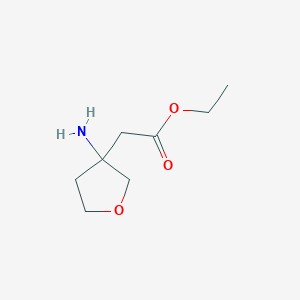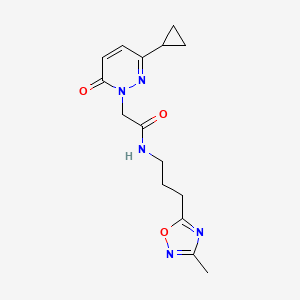![molecular formula C20H17F3N2O4S B2789938 N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide CAS No. 2034256-73-8](/img/structure/B2789938.png)
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide is a complex organic compound that belongs to the class of benzothiophene derivatives.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide typically involves multiple steps. One common approach is to start with the preparation of the benzothiophene core, which can be achieved through coupling reactions and electrophilic cyclization reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. The scalability of the process is also a critical factor in industrial production, requiring careful consideration of reaction kinetics and process optimization .
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or alcohol derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the benzothiophene core or the attached functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or alcohols. Substitution reactions can introduce new functional groups onto the benzothiophene core or the attached hydroxypropyl and trifluoromethoxyphenyl groups .
Wissenschaftliche Forschungsanwendungen
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide involves its interaction with specific molecular targets and pathways. The benzothiophene core can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects . The hydroxypropyl and trifluoromethoxyphenyl groups can also contribute to the compound’s overall activity by enhancing its binding affinity and specificity for the target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Raloxifene: A benzothiophene derivative used for the treatment of breast cancer.
Zileuton: Another benzothiophene derivative used as an anti-inflammatory agent.
Sertaconazole: A benzothiophene derivative with antifungal properties.
Uniqueness
The presence of the hydroxypropyl and trifluoromethoxyphenyl groups enhances its chemical reactivity and binding affinity, making it a valuable compound for various scientific research and industrial applications .
Eigenschaften
IUPAC Name |
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N2O4S/c1-19(28,16-10-12-4-2-3-5-15(12)30-16)11-24-17(26)18(27)25-13-6-8-14(9-7-13)29-20(21,22)23/h2-10,28H,11H2,1H3,(H,24,26)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZXLMHWTFHUWHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NC1=CC=C(C=C1)OC(F)(F)F)(C2=CC3=CC=CC=C3S2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-{5-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]-2-methoxyphenyl}-N-methylbenzenesulfonamide](/img/structure/B2789857.png)
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide](/img/structure/B2789858.png)
![2-(thiophen-2-yl)-1-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one](/img/structure/B2789859.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2789860.png)

![2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B2789864.png)

![2-{1-[(4-fluorophenyl)methyl]-1H-indol-3-yl}-N-methylacetamide](/img/structure/B2789866.png)


![[1-(4-Chlorophenyl)cyclohexyl]methanamine](/img/structure/B2789871.png)


![N-(benzo[d]thiazol-2-yl)-2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)acetamide](/img/structure/B2789876.png)
